Benzoic acid, 4-[(hydroxyamino)methyl]-
Overview
Description
Benzoic acid, 4-[(hydroxyamino)methyl]- is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a hydroxyamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(hydroxyamino)methyl]- typically involves the nitration of benzoic acid followed by reduction. The nitration process introduces a nitro group at the para position of the benzene ring. This is achieved by reacting benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The resulting 4-nitrobenzoic acid is then reduced to 4-aminobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the amino group is converted to a hydroxyamino group through a hydroxylation reaction .
Industrial Production Methods
Industrial production methods for benzoic acid, 4-[(hydroxyamino)methyl]- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration, reduction, and hydroxylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(hydroxyamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be reduced to form 4-aminomethylbenzoic acid.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Nitroso or nitro derivatives of benzoic acid.
Reduction: 4-aminomethylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
Benzoic acid, 4-[(hydroxyamino)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(hydroxyamino)methyl]- involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
4-Hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a hydroxyamino group.
4-Nitrobenzoic acid: Similar structure but with a nitro group instead of a hydroxyamino group.
Uniqueness
Benzoic acid, 4-[(hydroxyamino)methyl]- is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-[(hydroxyamino)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-4,9,12H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYSUHDASVRLLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434451 | |
Record name | Benzoic acid, 4-[(hydroxyamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179076-85-8 | |
Record name | Benzoic acid, 4-[(hydroxyamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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